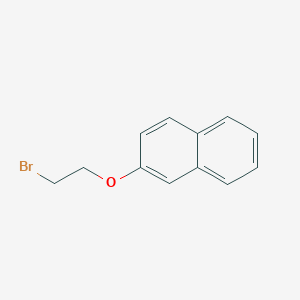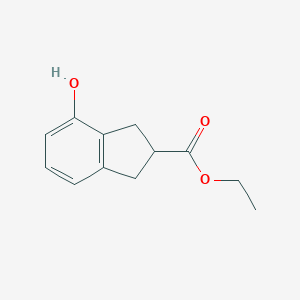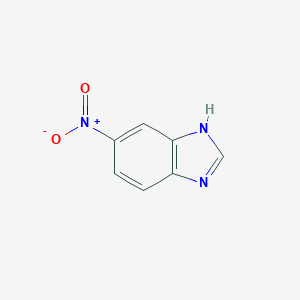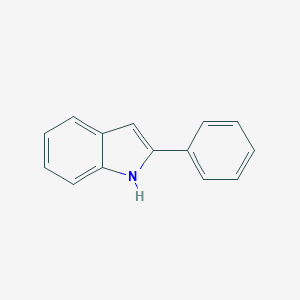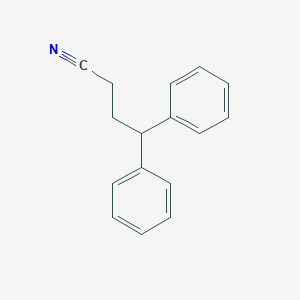
4,4-Diphenylbutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenylbutyronitrile (DPBN) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene and ethanol. DPBN is used in a variety of research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for studying biological processes, and as a reagent for chemical analysis.
作用機序
The mechanism of action of 4,4-Diphenylbutyronitrile is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe. This means that it can transfer electrons to other molecules upon excitation with light, leading to changes in their fluorescence properties.
生化学的および生理学的効果
4,4-Diphenylbutyronitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins and nucleic acids, leading to changes in their function. Additionally, 4,4-Diphenylbutyronitrile has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
4,4-Diphenylbutyronitrile has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a high degree of selectivity for certain molecules, making it a valuable tool for studying their function.
However, there are also limitations to using 4,4-Diphenylbutyronitrile in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and interact with intracellular molecules. Additionally, it has a relatively short fluorescence lifetime, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research involving 4,4-Diphenylbutyronitrile. One area of interest is the development of new compounds based on 4,4-Diphenylbutyronitrile for use in pharmaceuticals and agrochemicals. Additionally, there is potential for the development of new fluorescent probes based on 4,4-Diphenylbutyronitrile for studying biological processes.
Another area of interest is the development of new methods for synthesizing 4,4-Diphenylbutyronitrile and related compounds. This could lead to more efficient and cost-effective methods for producing these compounds.
Finally, there is potential for the development of new applications for 4,4-Diphenylbutyronitrile in areas such as materials science and electronics. Its unique properties make it a valuable tool for studying a wide range of materials and devices.
合成法
4,4-Diphenylbutyronitrile can be synthesized using a variety of methods. One common method involves the reaction of benzophenone with acetonitrile in the presence of a strong base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 4,4-Diphenylbutyronitrile.
科学的研究の応用
4,4-Diphenylbutyronitrile has a wide range of applications in scientific research. One of its most common uses is as a precursor for the synthesis of other compounds. 4,4-Diphenylbutyronitrile can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
4,4-Diphenylbutyronitrile is also used as a fluorescent probe for studying biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying their function and interactions.
特性
CAS番号 |
22156-48-5 |
|---|---|
製品名 |
4,4-Diphenylbutyronitrile |
分子式 |
C16H15N |
分子量 |
221.3 g/mol |
IUPAC名 |
4,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |
InChIキー |
JYHNHWMZIXPAEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
その他のCAS番号 |
22156-48-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
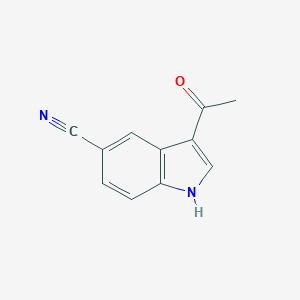

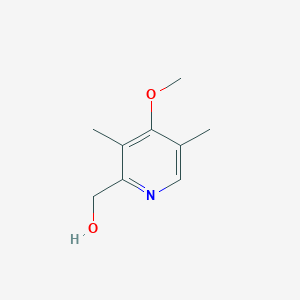

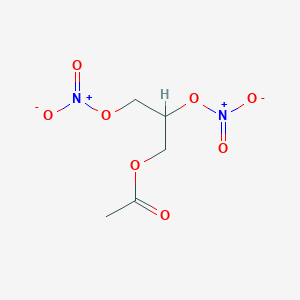
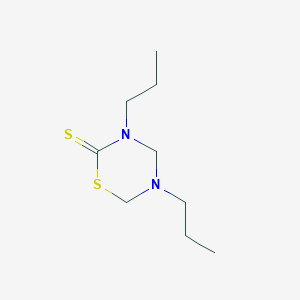
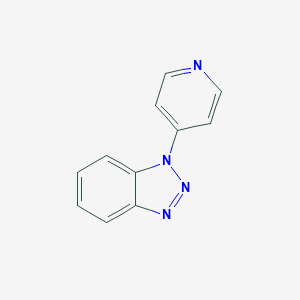
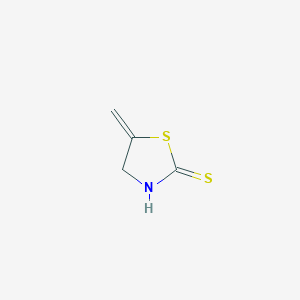
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
